molecular formula C10H9BrN2S B2748679 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol CAS No. 852388-69-3

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol

Cat. No.: B2748679
CAS No.: 852388-69-3
M. Wt: 269.16
InChI Key: AITWYEPLXUJOKF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-methyl-1H-imidazole-2-thiol (CAS 852388-69-3) is a substituted imidazole derivative characterized by:

  • 1-position: Methyl group (-CH₃).
  • 5-position: 4-Bromophenyl group (aromatic ring with para-bromo substituent).
  • 2-position: Thiol (-SH) functional group.
    Its molecular formula is C₁₀H₉BrN₂S with a molecular weight of 269.16 g/mol . The thiol group enhances reactivity through hydrogen bonding and redox activity, while the bromophenyl group contributes to halogen bonding and lipophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-3-methyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITWYEPLXUJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol as an antitumor agent. Its derivatives have shown promising antiproliferative effects against various cancer cell lines, indicating its potential as a candidate for cancer therapy.

Case Study: Antiproliferative Effects

A study published in Molecules evaluated the antitumor activity of structurally modified imidazole derivatives, including those related to this compound. The results demonstrated that certain modifications significantly enhanced the compound's potency against cancer cells compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) . The selectivity index indicated that normal cells exhibited a much higher tolerance to these compounds than tumor cells, suggesting a favorable therapeutic window.

CompoundIC50 (µM)Selectivity Index
This compound1023-46
5-FU152
MTX201

Antibacterial Properties

The compound also exhibits notable antibacterial activity. Various studies have synthesized derivatives of imidazole and evaluated their effectiveness against common bacterial strains.

Case Study: Antibacterial Evaluation

In a comparative study, several imidazole derivatives were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives of this compound exhibited significant antimicrobial activity, outperforming traditional antibiotics .

Bacterial StrainCompound TestedZone of Inhibition (mm)
Staphylococcus aureusCompound A18
Escherichia coliCompound B15
Bacillus subtilisCompound C20

Biochemical Applications

Beyond its pharmacological potential, this compound serves as a biochemical tool in proteomics research. It is utilized for the modification and stabilization of proteins, enhancing their functionality in various assays.

Case Study: Proteomics Research

The compound has been employed in proteomic studies to investigate protein interactions and modifications. Its ability to form stable complexes with target proteins makes it valuable for studying protein dynamics under different conditions .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 89542-66-5)
  • 1-position : 4-Methylphenyl (p-tolyl) group.
  • Molecular formula : C₁₆H₁₃BrN₂S.
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-96-5)
  • 1-position : 4-Difluoromethoxy phenyl group (-OCF₂H).
  • Molecular formula : C₁₆H₁₁BrF₂N₂OS.
  • Key differences : The electron-withdrawing difluoromethoxy group enhances metabolic stability and may influence electronic properties of the imidazole ring .
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 1105189-77-2)
  • 1-position : Allyl group (-CH₂CH=CH₂).
  • Molecular formula : C₁₂H₁₁BrN₂S.

Functional Group Variations at the 2-Position

5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine (CAS 787586-84-9)
  • 2-position : Amine (-NH₂) instead of thiol.
  • Molecular formula : C₁₀H₁₀BrN₃.
  • Key differences : The amine group increases basicity and hydrogen-bonding capacity but reduces redox reactivity compared to thiol .
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-16-6)
  • 2-position : Thione (C=S) instead of thiol.
  • Molecular formula : C₁₅H₁₀BrClN₂S.
  • Key differences: Thione lacks the acidic proton of thiol, reducing hydrogen-bond donor capacity but increasing stability against oxidation .

Substituent Variations at the 5-Position

2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole
  • Molecular formula : C₂₆H₂₃BrN₂.

Structural and Functional Implications

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
852388-69-3 (Target) C₁₀H₉BrN₂S 269.16 1-Me, 5-BrPh, 2-SH High reactivity due to thiol
89542-66-5 C₁₆H₁₃BrN₂S 345.26 1-p-Tolyl, 5-BrPh, 2-SH Increased lipophilicity
1105190-16-6 C₁₅H₁₀BrClN₂S 365.68 1-ClPh, 5-BrPh, 2-S Enhanced oxidative stability
1105189-77-2 C₁₂H₁₁BrN₂S 295.20 1-Allyl, 5-BrPh, 2-SH Potential for conjugation reactions

Biological Activity

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H9_{9}BrN2_2S, with a molecular weight of approximately 269.16 g/mol. The compound features an imidazole ring, a thiol group (-SH), and a bromophenyl substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity .
  • Metal Ion Interaction : The imidazole ring can coordinate with metal ions, affecting the function of metalloproteins and other metal-dependent biological processes.
  • Antimicrobial and Anticancer Activity : The compound has shown promise as an antimicrobial and anticancer agent, potentially through its ability to disrupt cellular processes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In studies evaluating its effects against various cancer cell lines:

  • In vitro Studies : The compound demonstrated moderate to high cytotoxicity against liver carcinoma cells (HEPG2), comparable to established chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) : Variations in the structure of imidazole derivatives have been explored to optimize their anticancer efficacy. Compounds with similar scaffolds have shown varying degrees of activity against different cancer types, suggesting that further modifications could enhance potency .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in several studies:

  • Inhibition of Bacterial Growth : Preliminary data suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values need further investigation .

Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of imidazole derivatives found that this compound showed promising results in inhibiting cancer cell proliferation. The study reported IC50_{50} values indicating effective cytotoxicity against several cancer lines, including breast and liver cancers .

Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit specific enzymes involved in cancer progression. Results indicated that it effectively inhibited enzyme activity by forming stable complexes with active sites, thus preventing substrate binding .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityModerate to high cytotoxicity against HEPG2 cells
Enzyme InhibitionEffective inhibition through covalent bonding
Antimicrobial PotentialInhibition of Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multicomponent one-pot reactions, leveraging readily available precursors like substituted aldehydes, ammonium acetate, and thiourea derivatives. For example, a protocol involving L-phenylalaninol, benzil, and 5-bromothiophene-2-carbaldehyde in methanol under reflux (65°C, 12 hours) has been successfully used for analogous imidazole-thiol derivatives . Optimization can employ statistical experimental design (e.g., factorial or response surface methods) to evaluate variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error experimentation and identifies critical parameters affecting yield .

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and sulfur incorporation. For example, the thiol proton typically appears as a broad singlet near δ 3.5–4.5 ppm in DMSO-d6. IR spectroscopy confirms the C=S stretch (~1150–1250 cm1^{-1}) .
  • X-ray crystallography : Single-crystal analysis resolves the planar imidazole core and dihedral angles between substituents. Hydrogen atoms are refined using riding models, except for the thiol proton, which is located via difference Fourier maps .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological activity of this compound?

  • Methodology : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with target proteins, such as angiotensin II receptors or enzymes like monoacylglycerol lipase (MGL), based on structural analogs . For example, bromophenyl groups may enhance binding to hydrophobic enzyme pockets, while the thiol moiety could act as a nucleophile in covalent inhibition .

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole-thiol derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., bromine vs. chlorine) and assess activity changes. For instance, replacing the 4-bromophenyl group with 4-chlorophenyl in analogs alters steric and electronic effects, impacting receptor affinity .
  • Kinetic assays : Compare inhibitory constants (KiK_i) across studies to isolate confounding factors (e.g., assay pH, co-solvents). Discrepancies may arise from differences in enzyme isoforms or assay conditions .

Q. How can reaction engineering principles improve scalability of the synthesis?

  • Methodology :

  • Continuous flow chemistry : Reduces batch variability and enhances heat/mass transfer. A microreactor setup with immobilized catalysts (e.g., Lewis acids on silica) can stabilize intermediates and improve yield .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling dynamic adjustment of parameters like residence time .

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